molecular formula C18H9Cl2F3N4 B2358129 2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine CAS No. 1092345-64-6

2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2358129
CAS No.: 1092345-64-6
M. Wt: 409.19
InChI Key: DOMYQDLWOIAJJX-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the synthesized compounds can be confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Antitumor Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives has indicated their potential as antitumor agents. For instance, Xin (2012) synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide and found it to display good antitumor activities (Xin, 2012). Additionally, Liu et al. (2020) reported the synthesis of a compound with similar structure, which showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Liu, Zhao, & Lu, 2020).

Biological Applications of Organometallic Complexes

Varma et al. (2020) synthesized neutral rhenium(I) complexes with pyrazolo[1,5-a]pyrimidine and observed potent cytotoxic nature against HCT116 cells, some showing better activity than standard drugs like cisplatin (Varma, Pandya, Vaidya, Pathak, Bhatt, & Patel, 2020).

Antimicrobial and Antiulcer Activity

A study by Doria et al. (1986) on a related compound indicated significant antiulcer activity (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Ceserani, & Castello, 1986). Also, Ahmed, Elgemeie, and Azzam (2023) synthesized new pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, which might have potential antimicrobial applications (Ahmed, Elgemeie, & Azzam, 2023).

Structural and Chemical Properties

Studies on the structural and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives have been conducted to understand their potential applications. For example, Portilla, Quiroga, Cobo, Low, and Glidewell (2005) explored the hydrogen-bonded chains in various pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their molecular interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis and Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine revealed their potential for adenosine receptor affinity, which may have implications for the development of therapeutic agents (Harden, Quinn, & Scammells, 1991).

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory activity against CDK2/cyclin A2, which is an appealing target for cancer treatment . They block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Safety and Hazards

While specific safety and hazard information for “2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine” is not available, it’s important to note that similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . This includes the use of different synthetic pathways for the preparation and post-functionalization of this functional scaffold .

Properties

IUPAC Name

2-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)14-8-16-24-6-5-15(27(16)26-14)17-13(20)7-11(9-25-17)18(21,22)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMYQDLWOIAJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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